molecular formula C23H27NO3S B2723874 1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(2-METHYLPHENYL)PROPAN-1-ONE CAS No. 1448128-29-7

1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(2-METHYLPHENYL)PROPAN-1-ONE

Cat. No.: B2723874
CAS No.: 1448128-29-7
M. Wt: 397.53
InChI Key: LHRMMPYIYHJOJO-UHFFFAOYSA-N
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Description

1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(2-METHYLPHENYL)PROPAN-1-ONE is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(2-METHYLPHENYL)PROPAN-1-ONE typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the bicyclic structure through cyclization reactions.

    Sulfonylation: Introduction of the phenylsulfonyl group using sulfonylating agents.

    Functional Group Transformations: Various transformations to introduce the o-tolyl and propan-1-one moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(2-METHYLPHENYL)PROPAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketones or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(2-METHYLPHENYL)PROPAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(2-METHYLPHENYL)PROPAN-1-ONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in various biochemical pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Influence on signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(p-tolyl)propan-1-one: Similar structure with a p-tolyl group instead of an o-tolyl group.

    1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(m-tolyl)propan-1-one: Similar structure with an m-tolyl group instead of an o-tolyl group.

Uniqueness

The uniqueness of 1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(2-METHYLPHENYL)PROPAN-1-ONE lies in its specific substitution pattern and the resulting biological activities. The presence of the o-tolyl group may confer distinct properties compared to its analogs with different substitution patterns.

Biological Activity

1-[3-(Benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(2-methylphenyl)propan-1-one is a complex organic compound that belongs to the class of 8-azabicyclo[3.2.1]octane derivatives. This compound exhibits a unique bicyclic structure and incorporates functional groups that enhance its biological activity. The presence of the benzenesulfonyl group and the methylphenyl moiety contributes to its potential pharmacological applications.

The molecular formula of this compound is C22H25NO3SC_{22}H_{25}NO_3S, with a molecular weight of 415.57 g/mol. Its structural complexity allows for varied interactions within biological systems, making it a candidate for therapeutic exploration.

Biological Activity Overview

Research indicates that compounds in the 8-azabicyclo[3.2.1]octane class often exhibit significant biological activities, including:

  • Inhibition of Monoamine Transporters : Some derivatives have shown potential in inhibiting monoamine transporters, which are crucial in neurotransmitter regulation and can influence mood and anxiety disorders .
  • Anti-inflammatory Effects : The inhibition of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been linked to the preservation of palmitoylethanolamide (PEA), enhancing its anti-inflammatory and analgesic efficacy .
  • Interaction with Enzymatic Targets : The compound may interact with various enzymes, including Janus kinases (JAKs), which are involved in multiple signaling pathways related to inflammation and immune responses.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the bicyclic framework can significantly affect biological activity. For instance, the introduction of different substituents on the azabicyclo framework alters binding affinity and selectivity for various biological targets.

Case Studies

Several studies have explored the biological activity of similar compounds within the azabicyclo class:

  • Inhibition Studies : A study focusing on pyrazole azabicyclo[3.2.1]octane derivatives demonstrated that specific modifications led to low nanomolar inhibition of NAAA, suggesting that similar modifications could be beneficial for enhancing the activity of this compound .
  • Pharmacokinetic Profiles : Another investigation highlighted that certain azabicyclo derivatives displayed favorable pharmacokinetic properties, including oral bioavailability and effective distribution in vivo, which are crucial for therapeutic applications .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
TropaneBicyclic nitrogen-containing structureAnalgesic properties
ScopolamineBicyclic structure with tropane coreAnticholinergic effects
8-Azabicyclo[3.2.1]octan-3-olSimilar bicyclic frameworkNeuroactive properties

The unique functionalization of this compound may enhance its solubility and reactivity compared to these compounds, potentially leading to superior pharmacological effects.

Properties

IUPAC Name

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(2-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3S/c1-17-7-5-6-8-18(17)11-14-23(25)24-19-12-13-20(24)16-22(15-19)28(26,27)21-9-3-2-4-10-21/h2-10,19-20,22H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRMMPYIYHJOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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